
Monuron
Overview
Description
Monuron, also known as 3-(4-chlorophenyl)-1,1-dimethylurea, is a phenylurea herbicide that was widely used for controlling a variety of annual and perennial broad-leaved weeds and grasses. It is a synthetic compound that belongs to the class of substituted ureas. This compound was introduced in the early 1950s and has been used in various agricultural and non-agricultural settings .
Preparation Methods
Monuron is synthesized through the reaction of 4-chloroaniline with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield this compound. The industrial production of this compound involves similar synthetic routes but is optimized for large-scale production .
Chemical Reactions Analysis
Decomposition
Monuron can be broken down through ultraviolet radiation or by certain microorganisms . At high temperatures, it decomposes and emits toxic fumes of nitrogen oxides and chlorine .
Hydrolysis
This compound can be hydrolyzed to dimethylamine. Acid hydrolysis is recommended .
Reactions with Other Chemicals
This compound may react with azo and diazo compounds to generate toxic gases . It can also react with strong reducing agents to generate flammable gases and it reacts as a weak base .
Photo-induced Transformation
The photo-induced transformation of this compound has been studied in aqueous solutions containing nitrates and nitrites at 310 nm and 365 nm, respectively . The degradation of this compound followed pseudo-first-order kinetics under both NO3− and NO2− conditions . GC-MS identified intermediate products, revealing nitration, hydroxylation, and coupling reactions . The oxidation of the N-terminus group, the substitution of chlorine by ˙OH, and the nitration by ˙NO2 radical onto the phenyl ring were observed . The photodegradation rates were influenced by pH, inducer concentration, substrate concentration, humic acids, oxygen content, and hydroxyl radical scavengers .
Reaction as an Accelerator
This compound can accelerate the dicyandiamide (Dicy) cure of epoxy resins . Dimethylamine, formed in situ from this compound, is an important factor in this acceleration mechanism. A synergistic effect between this compound and Dicy has been observed using differential scanning calorimetry (DSC) .
Electrochemical Behavior
Voltammetric analysis of this compound, a phenyl urea herbicide, has been performed. The sensitive enhancement of the this compound electrochemical signal, using a pre-activated carbon paste electrode, and the explanation of its mechanism were the main findings of this study .
Mobility and Persistence in Soil
The mobility of this compound in soil is intermediate compared to other herbicides . Its mobility decreases with increased organic matter content in the soil and is not affected by pH . In greenhouse leaching studies, a significant portion of this compound can remain in the soil, with some found in the leachate, indicating that leaching can occur under high rainfall conditions on porous soils . this compound's phytotoxic activity can persist for several seasons when applied at nonselective rates for total vegetation control .
Scientific Research Applications
Introduction to Monuron
This compound, chemically known as 3-(4-chlorophenyl)-1,1-dimethylurea, is a non-selective herbicide belonging to the phenylurea group. It was first introduced in 1952 and has been primarily utilized for controlling various grasses and weeds in non-crop areas such as industrial sites and rights-of-way. Its herbicidal properties stem from its ability to inhibit photosynthesis in plants, specifically targeting the photosynthetic complex.
Agricultural Use
This compound is extensively used in agriculture for weed control. Its effectiveness against a broad spectrum of weeds makes it a valuable tool for farmers. The compound functions by disrupting the photosynthetic process, leading to plant death. Studies have shown that this compound can enhance crop yields, particularly in crops such as barley and potatoes, where it has been observed to improve growth metrics like bushel weight and overall plant health .
Environmental Monitoring
This compound's presence in soil and water systems has been a focal point in environmental studies. Research indicates that this compound residues are detectable in EU soils, particularly during rainy seasons, raising concerns about environmental contamination and potential risks to non-target organisms . Monitoring these residues is crucial for assessing the ecological impact of herbicides.
Toxicological Studies
This compound has been the subject of various toxicological studies aimed at understanding its potential carcinogenic effects. The National Toxicology Program conducted extensive research involving F344/N rats and B6C3F1 mice over two years to evaluate the long-term effects of this compound consumption . The findings indicated increased incidences of renal and liver tumors in male rats but no significant carcinogenic effects in female rats or mice .
Mechanistic Studies
Research into the mode of action of this compound has revealed its impact on cellular mechanisms. It has been shown to induce chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells, which may contribute to its potential carcinogenicity . Additionally, transcriptomic studies have highlighted changes in gene expression related to cell proliferation and metabolism in renal tissues exposed to this compound, suggesting a targeted effect on kidney cells that could lead to tumorigenesis .
Regulatory Considerations
Given its potential health risks, regulatory bodies closely monitor the use of this compound. The International Agency for Research on Cancer (IARC) classified this compound as not classifiable regarding its carcinogenicity to humans (Group 3), based on limited evidence from animal studies . This classification underscores the need for ongoing research and regulation regarding its application and residual presence in the environment.
Case Study 1: Herbicidal Effectiveness on Barley
In a controlled field study, this compound was applied to barley crops at varying concentrations. Results indicated significant improvement in yield and growth parameters compared to untreated controls. The study concluded that this compound effectively suppresses weed competition, thereby enhancing barley productivity.
Case Study 2: Toxicological Assessment in Rats
A two-year feeding study with F344/N rats revealed dose-dependent increases in renal tubular adenocarcinomas among male subjects exposed to high levels of this compound. This study provided critical data regarding the long-term health implications of chronic exposure to this herbicide .
Summary Table of Key Findings
Application Area | Key Findings |
---|---|
Agricultural Use | Effective weed control; improves crop yields (e.g., barley, potatoes) |
Environmental Monitoring | Residues detected in soils; concerns about ecological impact |
Toxicological Studies | Increased renal tumors in male rats; no significant effects observed in females or mice |
Mechanistic Insights | Induces chromosomal aberrations; affects gene expression related to cell proliferation |
Regulatory Status | Not classifiable as carcinogenic to humans; requires ongoing monitoring |
Mechanism of Action
Monuron exerts its herbicidal effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and preventing the synthesis of ATP and NADPH. This leads to the disruption of essential metabolic processes and ultimately results in the death of the plant .
Comparison with Similar Compounds
Monuron is similar to other phenylurea herbicides such as diuron, linuron, and chlorotoluron. These compounds share a similar mechanism of action and are used for controlling a wide range of weeds. this compound is unique in its specific chemical structure, which influences its environmental behavior and toxicity profile. For example, this compound is more persistent in soil compared to some of its analogs, which can lead to greater environmental impact .
Similar Compounds
- Diuron
- Linuron
- Chlorotoluron
- Propanil
Biological Activity
Monuron is a systemic herbicide belonging to the chlorinated urea class, primarily used for controlling weeds and grasses in non-crop areas. Its chemical structure is represented as CHClNO, and it has been employed since its introduction in 1952. Understanding the biological activity of this compound is crucial due to its implications for human health and environmental safety.
This compound functions by inhibiting photosynthesis in plants, specifically affecting the photosystem II complex. This inhibition disrupts the electron transport chain, leading to the eventual death of the targeted plant species. Its non-selective nature allows it to affect a wide range of plant species, making it effective for various applications in agricultural and industrial settings.
Carcinogenicity
This compound has undergone extensive testing for carcinogenic potential. Key findings from various studies include:
- Mice Studies : In a two-year study involving B6C3F1 mice, no significant increase in tumor incidence was observed. However, there were noted decreases in hepatocellular adenomas and carcinomas at higher doses .
- Rat Studies : In Fischer 344/N rats, dose-related increases in renal tubular-cell adenomas and carcinomas were observed in males. Specifically, the incidence of renal tumors increased significantly with higher dosages (control: 0/50; low-dose: 3/50; high-dose: 15/50) indicating a strong correlation between dosage and tumor development .
Genotoxicity
This compound has shown genotoxic effects in various studies:
- Induction of chromosomal aberrations and micronucleus formation was observed in bone marrow cells of mice treated with this compound. Additionally, it caused sister chromatid exchanges and morphological transformations in cultured mammalian cells .
- In vitro studies indicated that this compound did not induce gene mutations in bacteria but did show effects on cultured mammalian cells .
Summary of Findings
Study Type | Organism | Findings |
---|---|---|
Carcinogenicity | Mice | No increase in tumor incidence; reduced hepatocellular tumors at high doses |
Carcinogenicity | Rats | Increased renal tubular-cell adenomas/carcinomas; significant dose-response relationship |
Genotoxicity | Mice | Induced chromosomal aberrations and micronuclei |
Genotoxicity | Cultured Cells | Induced sister chromatid exchange and cell transformation |
Case Study 1: Long-term Feeding Studies
A study conducted by the National Toxicology Program evaluated the long-term effects of this compound on Fischer 344/N rats over two years. The results demonstrated significant renal toxicity, with increased incidences of renal tumors specifically in male rats. Notably, female rats did not exhibit similar carcinogenic responses .
Case Study 2: Environmental Impact Assessment
Research examining the environmental persistence of this compound indicated its potential to bioaccumulate in aquatic systems, raising concerns about its long-term ecological impacts. The degradation products were found to be less toxic than this compound itself but still posed risks to non-target organisms .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Monuron in laboratory settings?
- Methodological Answer : this compound (N'-(4-chlorophenyl)-N,N-dimethylurea) synthesis typically involves the reaction of 4-chlorophenyl isocyanate with dimethylamine. Characterization requires NMR spectroscopy (fully assigned H and C spectra), high-resolution mass spectrometry (HRMS) , and elemental analysis (±0.4% accuracy). Purity must be verified via chromatographic methods (HPLC/GC). Known compounds should reference prior literature, while novel derivatives require 2D NMR correlation analysis and DEPT spectra for stereochemical assignments .
Q. How can researchers design experiments to assess this compound’s environmental persistence and photodegradation pathways?
- Methodological Answer : Use accelerated solvent extraction (ASE) coupled with LC-MS/MS to quantify this compound in soil/water samples. For photodegradation studies, employ UV irradiation systems (e.g., Xenon arc lamps) and analyze degradation products via Fourier-transform ion cyclotron resonance (FT-ICR) MS to identify intermediate metabolites. Include control experiments with varying pH and light intensities to model real-world conditions .
Q. What standardized assays are used to evaluate this compound’s herbicidal efficacy and non-target organism toxicity?
- Methodological Answer : Follow OECD Guidelines 208 (terrestrial plant test) for herbicidal activity using Arabidopsis thaliana or Lolium perenne. For non-target toxicity, use Daphnia magna (OECD 202) or Danio rerio (zebrafish embryos, OECD 236). Measure EC/LC values and compare with structurally related urea herbicides to establish structure-activity relationships .
Advanced Research Questions
Q. How can contradictory carcinogenicity data for this compound (e.g., species-specific effects in rats vs. mice) be resolved?
- Methodological Answer : Perform toxicogenomic profiling (RNA-seq or microarray) on rat and mouse hepatocytes exposed to this compound to identify species-specific gene expression patterns (e.g., CYP450 isoforms). Validate findings using in vitro human liver organoids to extrapolate risks. Statistical analysis should employ Bayesian hierarchical models to account for interspecies variability and dose-response thresholds .
Q. What mechanistic hypotheses explain this compound’s induction of renal tumors in rats but not mice?
- Methodological Answer : Hypothesize species-specific metabolic activation of this compound to reactive intermediates (e.g., chloroaniline derivatives). Test via LC-HRMS metabolomics of urine/kidney tissue to detect DNA adducts (e.g., 8-OHdG). Use knockout rat models (e.g., CYP2E1-null) to confirm enzymatic involvement. Compare with in silico molecular docking studies predicting binding affinity to renal transporters .
Q. What systematic review strategies are recommended to address gaps in this compound’s genotoxicity data across diverse taxa?
- Methodological Answer : Follow Cochrane Collaboration protocols for systematic reviews:
Define inclusion criteria (e.g., in vivo studies with OECD-compliant methods).
Use PRISMA flow diagrams to screen literature from PubMed, Web of Science, and EMBASE.
Apply SYRCLE’s risk-of-bias tool for animal studies.
Synthesize data using random-effects meta-analysis (RevMan software) to quantify heterogeneity .
Q. Data Analysis & Reproducibility
Q. How should researchers statistically analyze dose-dependent tumor incidence in this compound carcinogenicity studies?
- Methodological Answer : Use Poly-3 trend tests (adjusting for survival differences) to assess tumor incidence across dose groups. Calculate benchmark dose (BMD) values with 95% confidence intervals using EPA’s BMDS software. Report results in compliance with ARRIVE 2.0 guidelines for animal research transparency .
Q. What quality control measures ensure reproducibility in this compound ecotoxicity assays?
- Methodological Answer : Implement Good Laboratory Practice (GLP) standards:
- Calibrate equipment (e.g., HPLC, balances) daily.
- Include positive controls (e.g., atrazine for herbicidal assays).
- Use blinded sample analysis to reduce observer bias.
- Archive raw data (spectra, chromatograms) in FAIR-compliant repositories .
Q. Literature & Knowledge Gaps
Q. What strategies identify understudied areas in this compound research, such as epigenetic effects or cross-generational toxicity?
- Methodological Answer : Conduct bibliometric analysis (VOSviewer/ CiteSpace) to map keyword clusters (e.g., “DNA methylation,” “transgenerational effects”). Prioritize hypotheses using PICOS framework (Population, Intervention, Comparator, Outcome, Study design). Validate gaps via Delphi surveys with herbicide toxicology experts .
Q. How can conflicting data on this compound’s soil half-life (e.g., 30–150 days) be reconciled in meta-analyses?
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLIZLVNXIYGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Record name | MONURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18178 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020311 | |
Record name | Monuron | |
Source | EPA DSSTox | |
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Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Monuron appears as white crystalline solid or white powder with a slight odor. Melting point 175 °C. Moderately toxic by ingestion. Used as an herbicide., White solid; [CAMEO] | |
Record name | MONURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18178 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Monuron | |
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Boiling Point |
365 to 392 °F at 760 mmHg (decomposes) (NTP, 1992) | |
Record name | MONURON | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Monuron-TCA is a crystalline solid; mp 78-81 °C. Solubility (room temperature): 918 mg/l water; 400 g/kg 1,2-dichloroethane; 177 g/kg methanol; 91 g/kg xylene. It is acidic in reaction and incompatible with alkaline materials. /Monuron Trichloroacetate/, VERY SLIGHTLY SOL IN NUMBER 3 DIESEL OIL; MODERATELY SOL IN METHANOL, ETHANOL, PRACTICALLY INSOL IN HYDROCARBON SOLVENTS, SLIGHTLY SOL IN OIL & POLAR SOLVENTS, Solubility (ppm): water 230 (@ 25 °C), acetone 52,000 (@ 27 °C), benzene 2900 (@ 27 °C), Sol in benzene: 3 g/kg at 27 °C | |
Record name | MONURON | |
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Record name | MONURON | |
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Density |
1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 @ 20 °C/20 °C | |
Record name | MONURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18178 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MONURON | |
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Vapor Pressure |
5e-07 mmHg at 77 °F ; 0.00178 mmHg at 212 °F (NTP, 1992), 0.0000005 [mmHg], 0.067 mPa @ 25 °C | |
Record name | MONURON | |
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Record name | Monuron | |
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Mechanism of Action |
SUBSTITUTED UREAS ... IN LEAVES ... CAUSE COLLAPSE OF PARENCHYMA VESSELS. ... THEY INHIBIT PHOTOSYNTHESIS ... AND ARE POWERFUL INHIBITORS OF OXIDATION OF WATER TO OXYGEN (HILL REACTION) ... SUGGESTED THAT MONURON BLOCKS PHOTOSYNTHESIS AT SITE OF ELECTRON TRANSFER BY FLAVIN MONONUCLEOTIDE ... . | |
Record name | MONURON | |
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Color/Form |
WHITE PLATES FROM METHANOL, THIN RECTANGULAR PRISMS FROM METHANOL, Platelets | |
CAS No. |
150-68-5 | |
Record name | MONURON | |
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Record name | 3-(4-Chlorophenyl)-1,1-dimethylurea | |
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Record name | Urea, N'-(4-chlorophenyl)-N,N-dimethyl- | |
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Melting Point |
338.9 to 340.7 °F (NTP, 1992), 170.5-171.5 °C | |
Record name | MONURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18178 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MONURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.